molecular formula C23H19N3O5S B2523943 Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-48-3

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2523943
CAS No.: 851947-48-3
M. Wt: 449.48
InChI Key: SLGBRKHPGBCCPP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyridazines

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,4-d]pyridazine core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions are used to introduce different substituents at specific positions on the core structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological activity of Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against certain pathogens.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(o-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Uniqueness: Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate stands out due to its specific substitution pattern and the presence of the phenyl group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-30-23(29)20-17-14-32-21(24-18(27)13-31-16-11-7-4-8-12-16)19(17)22(28)26(25-20)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBRKHPGBCCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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